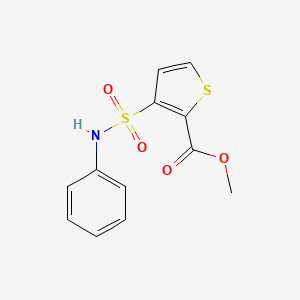

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S2/c1-17-12(14)11-10(7-8-18-11)19(15,16)13-9-5-3-2-4-6-9/h2-8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFJQZNRSISVNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate can be synthesized through the reaction of thiophene-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The phenylsulfamoyl group can be reduced to the corresponding amine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophenes or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate has been investigated as a lead compound for developing new therapeutic agents. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery focused on treating diseases such as cancer and infections. Preliminary studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism through which methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate exerts its biological effects is likely mediated by its interaction with enzymes or receptors involved in disease pathways. The sulfamoyl group is particularly notable for its ability to inhibit enzyme activity, which can lead to therapeutic outcomes in targeted treatments.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate serves as a versatile building block for synthesizing more complex organic compounds. Its unique functional groups facilitate various chemical reactions, including oxidation and substitution reactions, which can be exploited to create diverse derivatives with tailored properties.

Reactions and Transformations

The compound can undergo several transformations:

- Oxidation : Can yield sulfoxides or sulfones using reagents such as m-chloroperbenzoic acid.

- Reduction : The ester group can be converted to alcohols using lithium aluminum hydride.

- Substitution : Electrophilic substitution reactions on the thiophene ring can produce various substituted thiophenes.

Materials Science

Electronic Properties Development

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate is also being explored in materials science for its electronic properties. The compound's structural features may contribute to the development of materials used in electronic devices, such as organic semiconductors or sensors. Its ability to form stable films and exhibit charge transport characteristics makes it a candidate for further research in this area.

Table 1: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agent, pharmaceutical intermediates | Targeted therapy, enzyme inhibition |

| Organic Synthesis | Building block for complex molecules | Versatile reactions leading to diverse products |

| Materials Science | Development of electronic materials | Improved charge transport and stability |

Table 2: Chemical Reactions Involving Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Oxidation | m-CPBA | Sulfoxides, sulfones |

| Reduction | LiAlH4 | Alcohol derivatives |

| Electrophilic Substitution | Friedel-Crafts conditions | Substituted thiophene derivatives |

Case Studies

-

Anticancer Activity Assessment

In vitro studies have demonstrated that methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate exhibits significant cytotoxicity against specific cancer cell lines. Further investigations are ongoing to elucidate the precise mechanisms of action and potential side effects. -

Synthesis of Derivatives

Researchers have successfully synthesized various derivatives of methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate through targeted modifications of the sulfamoyl group. These derivatives are being evaluated for enhanced biological activity and specificity towards particular molecular targets.

Mechanism of Action

The mechanism of action of methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The phenylsulfamoyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural modifications, physicochemical properties, and applications:

Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (G225-0002)

- Structure : A 4-methylphenyl group replaces the phenyl ring in the sulfamoyl moiety.

- Molecular Formula: C₁₃H₁₃NO₄S₂ ().

- Applications: Screened as a pharmacological candidate (e.g., enzyme inhibitors or receptor modulators) due to sulfonamide’s role in drug design .

Methyl 3-(methanesulfonamido)thiophene-2-carboxylate

- Structure : Methanesulfonamide (-SO₂-NH-CH₃) instead of phenylsulfamoyl.

- Molecular Weight : 235.3 g/mol ().

- Key Differences :

Methyl 3-sulfamoylthiophene-2-carboxylate

- Structure : Unsubstituted sulfamoyl group (-SO₂-NH₂).

- CAS : 59337-93-8 ().

- Applications: Intermediate in synthesizing bioactive molecules, such as kinase inhibitors .

Methyl 3-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate

- Structure : Trifluoromethylbenzamido group replaces sulfamoyl.

- Molecular Weight : 329.29 g/mol ().

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Routes : Sulfonamide-substituted thiophenes are commonly synthesized via sulfonyl chloride intermediates (e.g., ). The choice of amine (e.g., morpholine vs. phenylamine) dictates the final substituent .

- Structure-Activity Relationships (SAR): Phenyl vs. Electron-Withdrawing Groups: CF₃ or halogens (e.g., ’s bromophenyl analog) enhance stability but may increase toxicity risks .

- Toxicity Considerations : Methyl esters and sulfonamides are generally stable, but substituents like trifluoromethyls require rigorous safety evaluations () .

Biological Activity

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a phenylsulfamoyl group and a carboxylate moiety, which contributes to its reactivity and interaction with biological systems. Its molecular formula is , with a molecular weight of approximately 256.35 g/mol.

The biological activity of methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate is believed to involve several key mechanisms:

- Hydrogen Bonding : The phenylsulfamoyl group can form hydrogen bonds with various biological macromolecules, influencing enzyme activity or receptor interactions.

- π-π Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, which may enhance binding affinity to target sites.

- Enzyme Modulation : The compound has been studied for its potential to modulate the activity of enzymes involved in metabolic pathways, similar to other sulfonamide derivatives that inhibit folic acid synthesis in bacteria.

Antimicrobial Activity

Research indicates that methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate exhibits promising antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with the synthesis of folic acid, a vital nutrient for bacteria. In vitro studies have demonstrated that this compound can effectively inhibit the growth of various bacterial strains.

Anticancer Properties

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways. The compound's ability to interact with cellular receptors and enzymes positions it as a candidate for further investigation in cancer therapeutics .

Research Findings and Case Studies

Several studies have highlighted the biological activities and applications of methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate:

- Antimicrobial Studies : A study assessed the compound's effectiveness against multiple bacterial strains, revealing significant inhibitory effects comparable to established antibiotics. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosages for clinical relevance.

- Cancer Cell Line Testing : In vitro assays using various cancer cell lines showed that methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate could reduce cell viability significantly, suggesting potential as an anticancer agent. Mechanistic studies indicated involvement of apoptosis pathways, with increased levels of pro-apoptotic markers observed .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, methyl 3-aminothiophene-2-carboxylate derivatives are often reacted with sulfonating agents (e.g., phenylsulfamoyl chloride) under inert atmospheres at elevated temperatures (130–150°C). Purification typically involves reflux in dry solvents (e.g., CH₂Cl₂) followed by gradient elution via reverse-phase HPLC (30%→100% methanol/water) to achieve ≥98% purity .

- Characterization : Confirm structure using ¹H/¹³C NMR (e.g., carbonyl peaks at ~170 ppm in ¹³C NMR) and IR spectroscopy (C=O, S=O, and N-H stretches). Melting points (e.g., 96–98°C) and HPLC retention times provide additional validation .

Q. How can researchers mitigate instability of the sulfamoyl group during synthesis?

- Experimental Design : Use anhydrous conditions (e.g., N₂ atmosphere) and low-temperature reactions (<100°C) to prevent hydrolysis. Stabilize intermediates with protecting groups like tert-butyl or methoxycarbonyl .

- Validation : Monitor reaction progress via TLC and confirm stability using LC-MS to detect degradation products .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Protocol : Combine NMR (¹H, ¹³C, DEPT-135) to resolve thiophene ring protons (δ 6.5–7.5 ppm) and sulfamoyl NH signals (δ 8.0–9.0 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 293–426). X-ray crystallography can resolve steric effects of the phenylsulfamoyl substituent .

Advanced Research Questions

Q. How does Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate interact with biological targets like PPARβ/δ?

- Mechanistic Study : As a PPARβ/δ inverse agonist (e.g., ST247), the compound binds to the ligand-binding domain (LBD) via hydrogen bonding (sulfamoyl NH to Tyr473) and hydrophobic interactions (thiophene ring with Leu291). Validate using competitive binding assays (³H-labeled ligands) and molecular docking (AutoDock Vina) .

- In Vitro Testing : Assess activity in HEK293T cells transfected with PPARβ/δ-responsive luciferase reporters. IC₅₀ values typically range 10–50 nM in DMSO solutions (100 mg/mL stock) .

Q. What structural modifications enhance herbicidal activity in analogs like Thifensulfuron-methyl?

- SAR Analysis :

| Substituent | Activity (IC₅₀, nM) | Notes |

|---|---|---|

| 4-Methoxy-6-methyl-triazine | 12 ± 2 | Optimal for ALS enzyme inhibition |

| Phenylsulfamoyl | 45 ± 5 | Reduced uptake in plants vs. methyl ester |

- Replace the triazine ring with pyrimidine to reduce soil persistence. Validate via in planta assays (e.g., Arabidopsis thaliana growth inhibition) .

Q. How do conflicting bioactivity results arise between in vitro and in vivo models?

- Data Analysis : Discrepancies may stem from poor pharmacokinetics (e.g., rapid ester hydrolysis in vivo). Address by:

- Measuring plasma stability (half-life <1 h suggests need for prodrugs).

- Using fluorescent probes (e.g., Cy5-labeled analogs) to track tissue distribution .

Q. What strategies improve solubility for in vivo neurobiological studies?

- Formulation : Co-solvent systems (e.g., PEG-400/water) or nanoemulsions (≤200 nm particles) enhance solubility beyond 10 mg/mL. Confirm via dynamic light scattering (DLS) and dose-response in zebrafish blood-brain barrier models .

Methodological Challenges and Solutions

Q. How to resolve overlapping NMR signals in derivatives with multiple aromatic rings?

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign thiophene and phenyl protons. For example, HMBC correlates thiophene C2 with adjacent sulfamoyl NH .

Q. What computational tools predict metabolic pathways for this compound?

- In Silico Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.